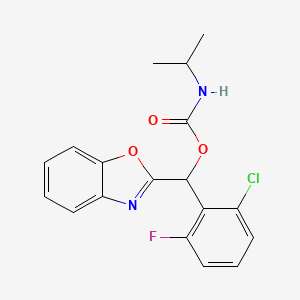
(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-propan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl isopropylcarbamate is a chemical compound with the molecular formula C18H16ClFN2O3 and a molecular weight of 362.78 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl isopropylcarbamate typically involves the reaction of 2-aminophenol with various reagents to form the benzoxazole ring . The process often includes the use of methanolic solutions and potassium hydroxide, followed by the addition of carbon disulfide . The resulting intermediate is then reacted with 2-chloro-6-fluorobenzyl chloride and isopropyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl isopropylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzoxazole derivatives .
Scientific Research Applications
Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl isopropylcarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl isopropylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 2-methoxy-5-chlorobenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
- 2-ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl isopropylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and fluoro substituents enhance its reactivity and potential biological activity compared to other benzoxazole derivatives .
Properties
CAS No. |
109243-69-8 |
|---|---|
Molecular Formula |
C18H16ClFN2O3 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
[1,3-benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C18H16ClFN2O3/c1-10(2)21-18(23)25-16(15-11(19)6-5-7-12(15)20)17-22-13-8-3-4-9-14(13)24-17/h3-10,16H,1-2H3,(H,21,23) |
InChI Key |
DRRHOKYRPPMYIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















